molecular formula C7H12N2O5S B7988437 3-Methoxybenzene-1,2-diamine; sulfuric acid CAS No. 110680-93-8

3-Methoxybenzene-1,2-diamine; sulfuric acid

Cat. No.: B7988437
CAS No.: 110680-93-8
M. Wt: 236.25 g/mol
InChI Key: YBLFXCPZOBQIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzene-1,2-diamine; sulfuric acid is a compound that combines 3-Methoxybenzene-1,2-diamine with sulfuric acid. 3-Methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H10N2O. It is known for its use as a cross-linking agent in polymers and its anti-inflammatory properties . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4, widely used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 3-nitroanisole using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding 3-Methoxybenzene-1,2-diamine as the product .

Industrial Production Methods

In industrial settings, the production of 3-Methoxybenzene-1,2-diamine often involves the catalytic hydrogenation of 3-nitroanisole. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient reduction .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxybenzene-1,2-diamine involves its interaction with molecular targets such as 5-HT4 receptors. It acts as an antagonist, inhibiting the receptor’s activity, which can lead to anti-inflammatory effects. Additionally, its osmotic properties help in binding water molecules, preventing water loss from cells and increasing cell volume .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxybenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxybenzene-1,2-diamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFXCPZOBQIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149354
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110680-93-8
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.